Azo Blue

Textile Dyeing Direct Dye Affinity Cellulose Dyeing

Standard disazo dyes often confound developmental biology studies through teratogenicity or require hazardous chloroform extraction for pharmaceutical QC. Azo Blue (CAS 6059-34-3) resolves both: • Non-teratogenic in chick embryo models vs. Trypan Blue/Evans Blue • Enables single-step kanamycin detection (LOD 7.6×10⁻² mg/L, 96.5% recovery) without chloroform • Defined λmax 555.0-560.0 nm (E1%1cm ≥600) ensures batch-to-batch spectrophotometric consistency

Molecular Formula C34H26N4NaO8S2
Molecular Weight 705.7 g/mol
CAS No. 6059-34-3
Cat. No. B1384629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzo Blue
CAS6059-34-3
Molecular FormulaC34H26N4NaO8S2
Molecular Weight705.7 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)O)O)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)O.[Na]
InChIInChI=1S/C34H26N4O8S2.Na/c1-19-15-21(11-13-27(19)35-37-29-17-31(47(41,42)43)23-7-3-5-9-25(23)33(29)39)22-12-14-28(20(2)16-22)36-38-30-18-32(48(44,45)46)24-8-4-6-10-26(24)34(30)40;/h3-18,39-40H,1-2H3,(H,41,42,43)(H,44,45,46);
InChIKeyZIHYYAYDFXMFBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azo Blue Technical Baseline


Azo Blue (CAS 6059-34-3), also designated C.I. Direct Violet 39 (C.I. 23680), is a disazo dye of the molecular formula C34H24N4Na2O8S2 (MW 726.69) . Structurally, it is characterized by a chelate-forming configuration that differentiates its solution and dyeing behavior from other common disazo dyes [1]. The compound is supplied as a black crystalline powder and is employed primarily in textile dyeing, spectrophotometric analytical probe development, and toxicological studies where its unique aggregation properties and biological safety profile are the key procurement decision drivers.

Azo Blue Irreplaceability


Despite sharing the disazo scaffold with congo red and benzopurpurine 4BKX, Azo Blue exhibits a markedly lower standard affinity for cotton (4.9 kcal vs. 5.8–5.9 kcal) and an anomalously low coagulation value linked directly to its chelate structure [1][2]. In biological contexts, unlike the structurally analogous trypan blue and evans blue, Azo Blue does not induce congenital malformations in the chick embryo model, demonstrating that small structural variations among disazo dyes produce fundamentally different toxicological profiles [3]. These divergences mean that a procurement specification for Azo Blue cannot be satisfied by a generic disazo dye without altering both dyeing performance and biological safety outcomes.

Azo Blue Differentiation Evidence


Cotton Affinity vs. Congo Red

In direct cotton dyeing isotherm studies at 90°C, Azo Blue displayed a standard affinity of 4.9 kcal, which is substantially lower than the 5.8 kcal recorded for Congo Red (C.I. 370) and 5.9 kcal for Benzopurpurine 4BKX (C.I. 448) [1]. This lower affinity translates into reduced substantivity, making Azo Blue preferable when dye migration, leveling, or easier wash-off is prioritized over maximum color yield.

Textile Dyeing Direct Dye Affinity Cellulose Dyeing

Coagulation Value vs. Congo Red

The coagulation value of Azo Blue is identical to that of Benzopurpurine 4BKX and lower than that of Congo Red, with the abnormally low coagulation behavior attributed to the chelate structure present in Azo Blue [1]. In the coagulation order, Azo Blue and Benzopurpurine 4BKX co-segregate at a lower coagulation threshold than Congo Red (C.I. 370), Nippon Sky Blue (C.I. 520), and others, reflecting a molecular structural determinant that directly impacts dye solubility and aggregation in salt-containing dye baths.

Dye Aggregation Solution Behavior Chelate Structure

Kanamycin Detection vs. Bromothymol Blue

In a B-R buffer at pH 4.1, Azo Blue forms an ion-association complex with kanamycin, enabling a color-fading assay with a linear range of 0.1–4.0 mg/L, molar absorptivity (ε552) of 7.3×10^4 L·mol⁻¹·cm⁻¹, detection limit (3σ) of 7.6×10⁻² mg/L, and analytical recovery of 96.5% with RSD 1.1% (n=7) [1]. In contrast, the conventional Bromothymol Blue ion-pair extraction method for kanamycin typically requires a chloroform extraction step and operates over a narrower practical linear range with higher organic solvent consumption, although its detection limits can extend below 10⁻⁵ M [2].

Spectrophotometric Probe Kanamycin Assay Analytical Chemistry

Embryonic Safety vs. Trypan Blue

In the chick embryo teratogenicity model (subgerminal injection at 36 h incubation), Azo Blue, Congo Red, and Niagara Blue 2B did not produce a malformation incidence significantly different from saline-injected controls [1]. By contrast, the structurally related Trypan Blue and Evans Blue induced a marked teratogenic response, with Trypan Blue remaining strongly teratogenic across both subgerminal and yolk-sac injection routes [1]. This demonstrates that the disazo core alone does not predict developmental toxicity, and Azo Blue can be selected as a non-teratogenic alternative to Trypan Blue for in vivo tracing or staining applications.

Developmental Toxicology Disazo Dye Safety Chick Embryo Model

Spectroscopic Identity Verification

Azo Blue exhibits a characteristic Lambda max of 555.0–560.0 nm in methanol with a minimum E1%1cm absorbance of 600 . This spectroscopic window is narrower and more specific than the generic 'azo blue' descriptor used in literature for other blue azo dyes (e.g., Azo Blue 5 used in decolorization studies, which may possess different spectral shifts) [1]. Adoption of this precise QC specification ensures that procurement delivers the intended C.I. 23680 compound and not an undefined alternative azo blue variant.

Quality Control Spectrophotometry Dye Identity Verification

Azo Blue Application Scenarios


Controlled-Substantivity Cotton Dyeing

When dyehouse processes demand moderate affinity and easy migration, Azo Blue's standard affinity of 4.9 kcal provides a quantifiable advantage over the higher-affinity Congo Red (5.8 kcal) and Benzopurpurine 4BKX (5.9 kcal) [1]. Coupled with its low coagulation value arising from the chelate structure [2], Azo Blue allows reproducible leveling and reduced aggregation risk in high-electrolyte dye baths, directly translating into fewer dyeing defects and more efficient wash-off in production cycles.

Aqueous Kanamycin Determination

The ion-association complex formed between Azo Blue and kanamycin in aqueous pH 4.1 buffer enables a detection limit of 7.6×10⁻² mg/L with 96.5% recovery and 1.1% RSD [3]. Unlike the Bromothymol Blue method requiring chloroform extraction [4], this single-step spectrophotometric protocol reduces hazardous waste generation and operator exposure, making Azo Blue the preferred reagent for pharmaceutical QC laboratories aiming to simplify aminoglycoside potency analysis.

Non-Teratogenic Embryonic Tracing

In developmental biology studies using the chick embryo model, Azo Blue is a validated non-teratogenic alternative to Trypan Blue and Evans Blue, which induce significant congenital malformations [5]. For experiments requiring dye injection into the yolk sac or subgerminal cavity without confounding developmental toxicity, procurement of Azo Blue ensures that observed phenotypic effects are attributable to the experimental variable rather than the dye vehicle itself.

QC Identity Verification

The narrow Lambda max specification (555.0–560.0 nm in methanol, E1%1cm ≥ 600) provides a definitive spectrophotometric fingerprint for C.I. 23680 . This prevents substitution with structurally different 'Azo Blue' variants (e.g., Azo Blue 5 used in decolorization studies [6]) that exhibit different spectral properties and performance characteristics, ensuring batch-to-batch consistency in regulated analytical and dyeing applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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